5-chloro-4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine
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Overview
Description
5-chloro-4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of Chlorobenzene and Difluorophenyl Groups: The chlorobenzene and difluorophenyl groups can be introduced through nucleophilic substitution reactions, where appropriate halogenated precursors react with nucleophiles under controlled conditions.
Sulfonylation: The sulfonyl group can be introduced through sulfonylation reactions, where sulfonyl chlorides react with amines or other nucleophiles in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the processes are often automated to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogenated precursors, nucleophiles (e.g., amines, alcohols), and bases (e.g., sodium hydroxide) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-chloro-4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine
- 5-chloro-4-(4-bromobenzenesulfonyl)-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine
- 5-chloro-4-(4-chlorobenzenesulfonyl)-N-(3,4-difluorophenyl)-1,3-thiazol-2-amine
Uniqueness
5-chloro-4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both chlorobenzene and difluorophenyl groups, along with the thiazole ring, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H8Cl2F2N2O2S2 |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
5-chloro-4-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H8Cl2F2N2O2S2/c16-8-1-4-10(5-2-8)25(22,23)14-13(17)24-15(21-14)20-12-6-3-9(18)7-11(12)19/h1-7H,(H,20,21) |
InChI Key |
TXUSTJIPEGTSLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=C(SC(=N2)NC3=C(C=C(C=C3)F)F)Cl)Cl |
Origin of Product |
United States |
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